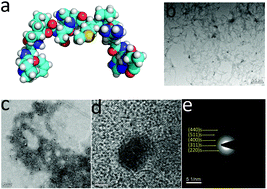Stem cell tracking using effective self-assembled peptide-modified superparamagnetic nanoparticles†
Nanoscale Pub Date: 2018-06-11 DOI: 10.1039/C7NR07618E
Abstract
Superparamagnetic iron oxide nanoparticles (SPIONs) have been developed as excellent magnetic resonance imaging (MRI) contrast agents for stem cell labeling and tracking due to their biocompatibility. In this study, we designed a self-assembled peptide amphiphile (PA) with potential use in tissue engineering and drug delivery applications. This PA was conjugated to the surfaces of SPIONs to label rat mesenchymal stem cells (MSCs), which enhanced their contrast and labeling efficiencies. Studies on the labeled cells showed that the peptide-SPIONs had improved internalization, efficiency and T2-weight relaxivity both in vivo and in vitro and were nontoxic to the MSCs. The results demonstrated that these self-assembled peptide-modified SPIONs are potential candidates to label MSCs for tracking stem cells using MRI in vivo.


Recommended Literature
- [1] The crystal structure of tetrabutylammonium tetraiodotriargentate (C4H9)4NAg3I4; a chain structure with short Ag–Ag distances
- [2] Lewis or Brønsted acid-catalysed reaction of propargylic alcohol-tethered alkylidenecyclopropanes with indoles and pyrroles for the preparation of polycyclic compounds tethered with indole or pyrrole motif†
- [3] Interface engineered surface morphology evolution of Au@Pd core–shell nanorods†
- [4] Chiral elasticity of DNA
- [5] Metal-free tandem reactions of 2-iodoaryl ynones with sodium azide for the synthesis of benzoisoxazole containing 1,2,3-triazoles†
- [6] The versatile chemistry of the [B20H18]2− ions: novel reactions and structural motifs
- [7] Towards the diastereoselective synthesis of derivative of 11′-epi-brevipolide H†
- [8] Multi-energy calibration (MEC) applied to laser-induced breakdown spectroscopy (LIBS)†
- [9] Fluorescent carbon quantum dots, capacitance and catalysis active porous carbon microspheres from beer†
- [10] Understanding charge transport in wavy 2D covalent organic frameworks†










